molecular formula C9H8N2O5S B2593060 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 70089-60-0

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2593060
CAS No.: 70089-60-0
M. Wt: 256.23
InChI Key: AKJNMNULPOADSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a high-purity chemical reagent for research purposes. This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a scaffold recognized for its significant value in pharmacological research, particularly in neuroscience and oncology . Derivatives of this chemical family are actively investigated as positive allosteric modulators (PAMs) of AMPA receptors (AMPARs), which are crucial for fast excitatory synaptic transmission and are implicated in learning, memory, and various neurological disorders . Research into structurally related benzothiadiazine derivatives has also revealed potential in antineoplastic applications, with some compounds demonstrating cytotoxic effects in studies involving models of triple-negative breast cancer and prostate cancer . The carboxymethyl functional group on this specific analog may offer unique properties for further chemical modification or structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c12-8(13)5-11-9(14)10-6-3-1-2-4-7(6)17(11,15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNMNULPOADSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with glyoxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research has indicated that derivatives of benzothiadiazine exhibit a range of pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to interact with biological systems makes it a candidate for drug development.

Case Study: Anticancer Activity
A study demonstrated that derivatives of benzothiadiazine compounds showed promising results in inhibiting cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. This highlights the potential for 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in cancer therapeutics.

Agricultural Applications

Pesticidal Activity
The compound has been studied for its pesticidal properties, particularly as an antifungal agent. Research indicates that it can effectively inhibit fungal growth in crops, making it a potential candidate for developing environmentally friendly pesticides.

Case Study: Antifungal Efficacy
In field trials, formulations containing this compound demonstrated significant reductions in fungal infections in various crops. This suggests that the compound could be integrated into sustainable agricultural practices to enhance crop protection.

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Case Study: Composite Materials
Recent research focused on incorporating the compound into polymer composites showed enhanced strength and thermal resistance compared to traditional materials. These composites could find applications in construction and automotive industries where durability is critical.

Summary Table of Applications

Field Application Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Agricultural ScienceAntifungal pesticidesReduces fungal infections in crops
Materials SciencePolymer compositesEnhances mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

7-Substituted BTDs

  • 7-Chloro Derivatives: IDRA21 (7-chloro-3-methyl-BTD): A prototypical AMPAR PAM with moderate potency (EC₅₀ ~ μM range) but notable blood-brain barrier (BBB) penetration, enabling in vivo cognitive enhancement in rodents . 12b (7-chloro-4-(2-fluoroethyl)-BTD): Incorporation of a 2-fluoroethyl group at the 4-position improves metabolic stability (t₁/₂ = 2.1 hours in rats) and oral bioavailability, achieving significant cognitive enhancement at 1 mg/kg .
  • 7-Fluoro Derivatives: 12a (7-fluoro-4-ethyl-BTD): Exhibits EC₅₀ = 0.7 μM in Xenopus oocytes and improves recognition memory in rats after oral administration .
  • 7-Phenoxy Derivatives: 11m (7-(3-methoxyphenoxy)-4-cyclopropyl-BTD): Demonstrates nanomolar potency (EC₅₀ = 2.0 nM) at GluA2(Q) via unique single-copy binding at the dimer interface, as confirmed by SAXS and crystallography .

4-Substituted BTDs

  • 4-Cyclopropyl Derivatives :

    • 36c (7-chloro-4-cyclopropyl-BTD): Retains AMPAR activity (EC₅₀ = 0.12 μM) and shows low acute toxicity (LD₅₀ > 300 mg/kg in mice), making it a promising preclinical candidate .
  • 4-Fluoroalkyl Derivatives :

    • Fluorinated chains (e.g., 2-fluoroethyl) enhance metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in 12b .

Pyridothiadiazine Dioxides

  • Compound 32 (8-aza-BTD analogue): A pyridothiadiazine derivative with EC₅₀ = 0.45 μM, demonstrating that nitrogen substitution in the benzene ring reduces potency compared to benzothiadiazines .

Aldose Reductase Inhibitors

  • Acetic Acid Derivatives :
    • 9m (N4-acetic acid, N2-3,4-dichlorobenzyl-BTD): Potent aldose reductase inhibitor (IC₅₀ = 0.032 μM) with in vivo efficacy in reducing sorbitol accumulation in diabetic rats .
    • Halogenation at C-7 (e.g., Cl, Br) enhances inhibitory activity, highlighting divergent structure-activity relationships (SAR) compared to AMPAR modulators .

Thienothiadiazine Dioxides

  • Compound 4 (thieno[2,3-e]-thiadiazine dioxide): An isosteric BTD analogue with reduced AMPAR potency (EC₅₀ > 10 μM), emphasizing the necessity of the benzene ring for optimal receptor interaction .

Key Data Tables

Table 1: Comparison of AMPAR Potentiators

Compound Substituents EC₅₀/IC₅₀ Key Features Reference
Target Compound 2-(Carboxymethyl), 3-oxo Not reported Enhanced solubility, planar core -
IDRA21 7-Cl, 3-Me ~10 μM BBB penetration, cognitive enhancer
11m 7-(3-MeO-PhO), 4-cyclopropyl 2.0 nM Nanomolar potency, single-copy binding
12b 7-Cl, 4-(2-Fluoroethyl) 0.7 μM Improved metabolic stability
36c 7-Cl, 4-cyclopropyl 0.12 μM Low toxicity, in vivo efficacy

Table 2: Aldose Reductase Inhibitors

Compound Substituents IC₅₀ (μM) In Vivo Effect (Sorbitol Reduction) Reference
9m N4-acetic acid, N2-3,4-Cl₂-benzyl 0.032 Significant (p < 0.01)
9i N4-acetic acid, N2-4-F-benzyl 0.097 Moderate

Research Findings and Mechanistic Insights

  • Binding Modes: Crystallographic studies reveal that BTDs bind at the GluA2 ligand-binding domain (LBD) dimer interface. The carboxymethyl group in the target compound may stabilize interactions with polar residues (e.g., Lys793), while 7-substituents like phenoxy groups occupy hydrophobic subsites (e.g., C-pocket) .
  • Thermodynamics : Isothermal titration calorimetry (ITC) shows that 4-cyclopropyl-BTDs (e.g., 36c) bind with favorable enthalpy (ΔH = -8.9 kcal/mol), driven by hydrophobic and halogen bonding .
  • Species Selectivity : Human and rat microsomes metabolize BTDs differently; fluorination at the 4-position mitigates oxidative degradation in both species .

Biological Activity

The compound 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O4S
  • Molecular Weight : 232.23 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazines exhibit significant antimicrobial properties. Specifically, studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:

  • Benzothiadiazine derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus25
Compound BEscherichia coli30

Anticancer Activity

The anticancer potential of benzothiadiazines has been explored in various studies. Notably:

  • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 5 to 20 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15

Anti-inflammatory Activity

Benzothiadiazines also exhibit anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation markers such as TNF-alpha and IL-6.

  • A study demonstrated that treatment with a specific derivative reduced paw edema in rats by approximately 40% compared to control groups .

The biological activities of benzothiadiazines are often attributed to their ability to interact with specific biological targets:

  • Antioxidant Properties : Some studies suggest that these compounds act as free radical scavengers, thus protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiadiazine derivatives revealed that compound X exhibited potent antibacterial activity against multi-drug resistant strains of E. coli. The study highlighted the need for further development as potential therapeutic agents in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Potential

In a clinical trial involving patients with advanced breast cancer, a derivative of benzothiadiazine was administered alongside standard chemotherapy. Results indicated an enhanced response rate and improved patient outcomes compared to those receiving chemotherapy alone .

Q & A

Q. What synthetic methodologies are employed to prepare 2-(carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide and its derivatives?

The synthesis typically involves multi-step reactions starting from saccharin derivatives or functionalized benzothiazines. For example:

  • Gabriel-Coleman rearrangement : Sodium saccharin reacts with ethyl chloroacetate under reflux to form intermediates, followed by ring expansion to yield benzothiazine carboxylates .
  • Substituent introduction : Fluorinated alkyl chains or phenoxy groups are added at the 4- or 7-positions via nucleophilic substitution or coupling reactions. Microwave or ultrasonic-assisted synthesis improves yield and purity .
  • Recrystallization : Final products are purified using solvents like methanol/water mixtures to obtain crystals suitable for X-ray diffraction .

Q. How is structural characterization of benzothiadiazine dioxides performed?

  • X-ray crystallography : Determines absolute configuration (e.g., S-configuration in hydroxylated derivatives) and binding modes with target proteins like GluA2-LBD .
  • NMR and SAXS : Resolve dimerization behavior and ligand-receptor interactions in solution .
  • HPLC with chiral stationary phases : Separates enantiomers for stereochemical analysis .

Q. What in vitro assays evaluate AMPA receptor modulation by benzothiadiazine dioxides?

  • Calcium flux assays : HEK293 cells expressing GluA2(Q) receptors are used to measure EC50 values (e.g., nanomolar potency for 7-phenoxy derivatives) .
  • Electrophysiology : Rat cortex mRNA-injected Xenopus oocytes quantify AMPA current potentiation .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity and thermodynamic parameters .

Advanced Research Questions

Q. How do substitutions at the 4-position of the benzothiadiazine ring modulate AMPA receptor activity?

  • Cyclopropyl groups : Enhance metabolic stability and in vivo efficacy. For example, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m) shows EC50 = 2.0 nM in calcium flux assays .
  • Fluorinated alkyl chains : Improve pharmacokinetics by reducing oxidative metabolism. 7-Chloro-4-(2-fluoroethyl) derivatives exhibit prolonged cognitive-enhancing effects in rats .
  • Hydrogen bonding : Substituents like methoxy groups stabilize interactions with GluA2-LBD subsites, as confirmed by X-ray crystallography .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Metabolic profiling : Compare fluorinated (e.g., 15e) and non-fluorinated analogues to identify stable metabolites. Fluorination reduces degradation in aqueous media .
  • Blood-brain barrier (BBB) penetration : Assess via LC-MS in rodent plasma/brain homogenates. Compound 36c shows high BBB permeability, enabling cognitive enhancement at 1 mg/kg .
  • Dose-response correlation : Use object recognition tests in mice to validate in vitro EC50 values against behavioral outcomes .

Q. What strategies optimize benzothiadiazine dioxides for dual-target activity (e.g., AMPAR PAMs and aldose reductase inhibitors)?

  • N4-acetic acid substitution : Enhances aldose reductase inhibition (IC50 = 0.032–0.975 μM) while retaining AMPAR modulation. Halogenation at C-7 further improves selectivity .
  • Molecular docking : Aligns substituents with binding pockets of both targets. For example, 7-chloro derivatives interact with GluA2-LBD subsites and aldose reductase catalytic domains .
  • In vivo dual-activity validation : Test sorbitol accumulation in diabetic rat sciatic nerves alongside cognitive assays .

Data Contradiction Analysis

Q. How to address conflicting reports on the binding stoichiometry of benzothiadiazine dioxides to AMPA receptors?

  • SAXS vs. crystallography : SAXS data for compound 11m suggest one molecule per dimer interface, while earlier BTDs bind two copies. X-ray structures and NMR validate monomeric binding in specific derivatives .
  • Hill coefficient analysis : A Hill coefficient ≈1 indicates non-cooperative binding, reconciling discrepancies between functional assays and structural models .

Q. Why do some fluorinated derivatives show reduced in vitro potency despite improved metabolic stability?

  • Steric hindrance : Bulky fluorinated groups (e.g., difluoromethyl at C-2) may disrupt ligand-receptor hydrogen bonding.
  • Hydrolytic stability : Compounds like 15e partially convert to inactive hydroxymethyl derivatives in aqueous media, reducing apparent potency .

Methodological Tables

Q. Table 1. Key Substitutions and Their Impact on AMPAR Activity

PositionSubstituentEC50 (nM)Key FindingReference
4Cyclopropyl2.0Nanomolar potency; monomeric binding
73-Methoxyphenoxy2.0Optimal hydrogen bonding
2Fluoromethyl10.5Improved metabolic stability

Q. Table 2. Comparative Pharmacokinetic Profiles

CompoundLogPBBB PenetrationMetabolic Half-life (h)Reference
12b1.8Moderate2.5
15e2.1High5.7
36c1.5High4.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.